4-Ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Description
Properties
IUPAC Name |
4-ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3OS/c1-3-19-11(17-18-12(19)21-2)8-20-10-6-4-5-9(7-10)13(14,15)16/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXYCBNERQJMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole typically involves multiple steps, starting with the formation of the triazole ring[_{{{CITATION{{{1{383146-78-9| 4-Ethyl-3- (methylsulfanyl)-5- { [3- (trifluoromethyl ...](https://www.ambeed.com/products/383146-78-9.html). One common approach is the reaction of hydrazine with a suitable ester or acid chloride to form the triazole core, followed by subsequent functional group modifications[{{{CITATION{{{_1{383146-78-9| 4-Ethyl-3- (methylsulfanyl)-5- { 3- (trifluoromethyl ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield[_{{{CITATION{{{_1{383146-78-9| 4-Ethyl-3- (methylsulfanyl)-5- { 3- (trifluoromethyl .... Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{383146-78-9| 4-Ethyl-3- (methylsulfanyl)-5- { 3- (trifluoromethyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing the triazole moiety, such as 4-Ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole, exhibit promising antiviral properties. Triazoles have been incorporated into various antiviral agents due to their ability to inhibit viral replication mechanisms. For instance, studies have shown that derivatives of triazoles can effectively target viruses such as HIV and other RNA viruses by interfering with their enzymatic functions .
Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound is being explored for its potential as a fungicide, particularly against resistant fungal strains. The mechanism typically involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts cellular integrity and function .
Agricultural Applications
The herbicidal properties of triazole derivatives are also significant. The compound has been tested for its effectiveness in controlling various weeds and pests in agricultural settings. Its unique structure allows it to act selectively against certain plant species while minimizing damage to crops .
Case Study 1: Antiviral Efficacy
A study conducted on a series of triazole derivatives, including the compound under discussion, demonstrated a notable reduction in viral load in infected cell cultures. The compound exhibited an EC50 value indicating effective inhibition of viral replication at low concentrations .
Case Study 2: Agricultural Field Trials
Field trials assessing the herbicidal activity of this compound showed significant weed control compared to standard herbicides. The trials indicated that this compound could be a viable alternative to existing herbicides with lower environmental impact .
Mechanism of Action
The mechanism by which 4-Ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous 1,2,4-triazoles and related heterocycles:
Key Observations:
Core Heterocycle: The target compound’s 1,2,4-triazole core is simpler than the fused thieno-triazolo-pyrimidine in 5o (), which may reduce synthetic complexity while retaining bioactivity . Triazole derivatives with sulfanyl groups (e.g., SMe, benzylsulfanyl) exhibit varied electronic and steric profiles, influencing receptor binding and solubility .
Trifluoromethylphenoxy Motif: Both the target compound and 5o feature a meta-trifluoromethylphenoxy group, which is critical for anticonvulsant efficacy in 5o (ED50 = 11.5 mg/kg in MES test). This suggests the target compound may share similar CNS-targeted activity . Substitution at the meta position (vs. para) optimizes steric and electronic interactions, as seen in SAR studies of anticonvulsant triazoles .
Sulfur-Containing Substituents: The 3-methylsulfanyl group in the target compound contrasts with the thiol (-SH) in ’s analog. Thiols are more reactive but prone to oxidation, whereas SMe offers greater stability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The trifluoromethylphenoxy and ethyl groups increase logP, favoring blood-brain barrier penetration (critical for CNS drugs). This contrasts with more polar analogs like thiol-containing triazoles .
- Solubility : Sulfanyl groups (SMe, benzylsulfanyl) reduce aqueous solubility compared to hydroxyl or carboxylate derivatives but improve membrane permeability .
Biological Activity
4-Ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole (CAS No. 383146-78-9) is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant data tables and research findings.
- Molecular Formula : C13H14F3N3OS
- Molecular Weight : 317.33 g/mol
- Structure : The compound features a triazole ring substituted with an ethyl group, a methylthio group, and a trifluoromethylphenoxy moiety.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. In a study evaluating several triazole derivatives, it was found that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4-Ethyl Triazole | 44–60% | Significant |
| Ibuprofen | 25% | Moderate |
Antimicrobial Activity
The antimicrobial potential of this triazole derivative has also been explored. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound exhibited lower toxicity at higher doses (up to 100 µg/mL), with cell viability remaining above 94% compared to controls .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiproliferative Activity
In addition to its anti-inflammatory and antimicrobial effects, the compound has shown promising antiproliferative activity against various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells .
Case Studies
- Study on Cytokine Release : A recent study investigated the impact of various triazole derivatives on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that compounds similar to the target compound significantly reduced TNF-α levels while maintaining low toxicity profiles .
- Antimicrobial Testing : A series of tests conducted on the antimicrobial properties revealed that the compound effectively inhibited growth in multiple bacterial strains with MIC values comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
